1-(Azetidin-3-ylcarbonyl)azepane trifluoroacetate
Overview
Description
1-(Azetidin-3-ylcarbonyl)azepane trifluoroacetate is a chemical compound with the molecular formula C12H19F3N2O3 and a molecular weight of 296.29 g/mol . This compound is characterized by the presence of an azetidine ring and an azepane ring, both of which are nitrogen-containing heterocycles. The trifluoroacetate group adds to its unique chemical properties.
Preparation Methods
The synthesis of 1-(Azetidin-3-ylcarbonyl)azepane trifluoroacetate typically involves the reaction of azetidine derivatives with azepane derivatives under specific conditions. The reaction conditions often include the use of trifluoroacetic acid as a catalyst and solvent. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(Azetidin-3-ylcarbonyl)azepane trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the trifluoroacetate group can be replaced by other nucleophiles.
Scientific Research Applications
1-(Azetidin-3-ylcarbonyl)azepane trifluoroacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex nitrogen-containing heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-ylcarbonyl)azepane trifluoroacetate involves its interaction with specific molecular targets. The azetidine ring, due to its ring strain, is highly reactive and can participate in various chemical reactions. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-(Azetidin-3-ylcarbonyl)azepane trifluoroacetate can be compared with other similar compounds such as:
Azetidine derivatives: These compounds share the azetidine ring and exhibit similar reactivity due to ring strain.
Azepane derivatives: Compounds with the azepane ring have similar structural features but may differ in their chemical reactivity and biological activities.
Trifluoroacetate derivatives: These compounds contain the trifluoroacetate group, which imparts unique chemical properties such as increased lipophilicity and stability.
Properties
IUPAC Name |
azepan-1-yl(azetidin-3-yl)methanone;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.C2HF3O2/c13-10(9-7-11-8-9)12-5-3-1-2-4-6-12;3-2(4,5)1(6)7/h9,11H,1-8H2;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVYTOHWFABGQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CNC2.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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